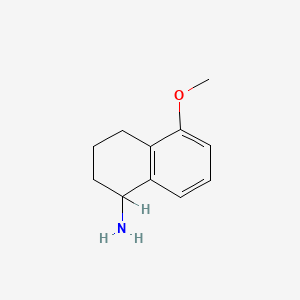

5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h3-4,7,10H,2,5-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLJGXBRZQHFBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80966771 | |

| Record name | 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80966771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52372-97-1 | |

| Record name | 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52372-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052372971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80966771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Pharmacological Properties of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, a substituted aminotetralin with significant potential for neuropharmacological research. This document delves into the compound's synthesis, spectroscopic characterization, and its interactions with key central nervous system receptors, particularly serotonin and dopamine receptors. Detailed experimental protocols for its synthesis and in vitro pharmacological evaluation are provided to facilitate further investigation by researchers in drug discovery and development.

Introduction

This compound belongs to the aminotetralin class of compounds, a scaffold of considerable interest in medicinal chemistry due to its privileged structure for targeting monoamine receptors. The aminotetralin framework is a rigid analog of phenethylamines, and its derivatives have been explored for a wide range of applications, including as agonists and antagonists for serotonin and dopamine receptors. The 5-methoxy substitution on the aromatic ring is a key feature that modulates the pharmacological profile of these molecules, influencing their affinity and selectivity for various receptor subtypes. This guide aims to consolidate the available technical information on this compound, providing a foundational resource for researchers investigating its potential as a pharmacological tool or a lead compound for drug development.

Chemical Properties

Physicochemical Characteristics

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | PubChem |

| Molecular Weight | 177.24 g/mol | PubChem |

| CAS Number | 20770-43-0 | PubChem |

| Appearance | Expected to be a solid or oil | General chemical knowledge |

| LogP | 1.933 (Computed) | [1] |

Spectroscopic Data

2.2.1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum of an amine can be complex due to the interaction of the amine protons with the solvent. The chemical shifts of protons on carbons adjacent to the nitrogen are typically in the range of 2.3-3.0 ppm. Aromatic protons will appear further downfield, generally between 6.5 and 8.0 ppm. The methoxy group protons would be expected to appear as a singlet around 3.8 ppm.

2.2.2. 13C NMR Spectroscopy (Predicted)

Carbons directly attached to the nitrogen atom in an amine typically resonate in the 10-65 ppm range. Aromatic carbons will be found in the 110-160 ppm region, with the carbon bearing the methoxy group appearing at the lower end of this range. The methoxy carbon itself would be expected around 55 ppm.

2.2.3. Infrared (IR) Spectroscopy

As a primary amine, this compound is expected to show two N-H stretching bands in the region of 3400-3250 cm⁻¹ due to asymmetric and symmetric vibrations. A broad N-H wagging band is also anticipated between 910 and 665 cm⁻¹. The C-N stretching vibration for an aromatic amine is typically observed in the 1335-1250 cm⁻¹ region.[2][3]

2.2.4. Mass Spectrometry

In mass spectrometry, aliphatic amines characteristically undergo α-cleavage. The molecular ion peak for a compound with an odd number of nitrogen atoms will have an odd m/z value, a principle known as the nitrogen rule.

Synthesis

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the reductive amination of the corresponding tetralone.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is adapted from a known procedure for the synthesis of 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalene.[4]

Materials:

-

5-Methoxy-2-tetralone

-

Methanol

-

1,2-Dichloroethane

-

Ammonium acetate

-

Sodium cyanoborohydride

-

Concentrated hydrochloric acid

-

Ethyl acetate

-

Water

-

50% Sodium hydroxide solution

-

Methylene chloride

-

Fuller's earth/activated charcoal

-

Acetone

-

Ethereal hydrochloric acid

Procedure:

-

Reaction Setup: Dissolve 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-one (17.6 g, 0.1 mol) in a mixture of methanol (800 ml) and 1,2-dichloroethane (200 ml).

-

Reductive Amination: To the solution from step 1, add ammonium acetate (77 g) and sodium cyanoborohydride (5.4 g). Stir the mixture at room temperature for 48 hours.

-

Acidification and Solvent Removal: Adjust the pH of the reaction mixture to 2 with concentrated hydrochloric acid. Remove the solvent in vacuo.

-

Extraction (Aqueous Phase): Dissolve the residue in a mixture of ethyl acetate and water. Separate the aqueous phase.

-

Basification and Extraction (Organic Phase): Cool the aqueous phase and make it alkaline with a 50% sodium hydroxide solution. Extract the aqueous phase twice with methylene chloride.

-

Drying and Decolorization: Dry the combined organic extracts and treat with Fuller's earth/activated charcoal.

-

Concentration: Concentrate the organic solution by evaporation.

-

Salt Formation: Dissolve the residue in acetone and precipitate the hydrochloride salt by adding ethereal hydrochloric acid.

-

Isolation: Collect the precipitate by filtration and dry to obtain the final product.

Pharmacological Profile

The pharmacological activity of this compound is primarily attributed to its interaction with serotonin and dopamine receptors.

Receptor Binding Affinity

| Receptor | Representative Aminotetralin Derivative | Ki (nM) | Reference |

| 5-HT₁A | (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | Data not available for this specific compound | - |

| D₂ | N-arylmethyl substituted (R)-5-methoxy-2-(propylamino)tetralins | Potent antagonists/inverse agonists | [5] |

| D₃ | N/A | Data not available | - |

Derivatives of 5-methoxy-2-aminotetralin have been shown to act as antagonists or inverse agonists at the dopamine D2A receptor.[5] The 5-methoxy group is known to influence the dopaminergic activity of aminotetralins.

Mechanism of Action and Signaling Pathways

Given the structural similarity to other aminotetralins, this compound is predicted to be a ligand for the 5-HT₁A receptor. Activation of the 5-HT₁A receptor, a Gi/o-coupled GPCR, initiates a cascade of intracellular signaling events.

4.2.1. Canonical G-Protein Signaling Pathway

Caption: Canonical 5-HT1A receptor G-protein signaling pathway.

Upon agonist binding, the 5-HT₁A receptor activates inhibitory G-proteins (Gi/o). This activation leads to two primary downstream effects:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[6]

-

Activation of GIRK Channels: The Gβγ subunit directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, which reduces neuronal excitability.[7]

4.2.2. Non-Canonical Signaling Pathways

Recent research has revealed that 5-HT₁A receptors can also signal through pathways independent of adenylyl cyclase inhibition, including the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[6][8] This non-canonical signaling can influence cellular processes such as gene expression and neuroplasticity.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., 5-HT₁A)

-

Radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)

-

Test compound (this compound) at various concentrations

-

Non-specific binding control (e.g., 10 µM serotonin)

-

96-well plates

-

Scintillation fluid and counter

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, the test compound at various dilutions, and the radioligand.

-

Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Cytotoxicity Assay (MTT Assay)

This protocol provides a method to assess the potential cytotoxicity of the compound.

Materials:

-

Human cell line (e.g., HepG2, SH-SY5Y)

-

Cell culture medium

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Safety and Toxicology

Note: Specific toxicological data for this compound is not available. The following information is based on general knowledge of related compounds and should be treated with caution.

Aminotetralin derivatives can exhibit a range of biological activities, and their toxicological profiles can vary significantly. It is recommended that this compound be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated fume hood. For related compounds like (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Conclusion

This compound is a valuable chemical entity for neuropharmacological research, with a structural framework conducive to interaction with key monoamine receptors. This guide has provided a detailed overview of its chemical properties, synthesis, and predicted pharmacological profile, with a focus on its potential as a ligand for serotonin and dopamine receptors. The provided experimental protocols offer a starting point for researchers to further elucidate the specific binding affinities, functional activities, and potential therapeutic applications of this compound. Further research is warranted to fully characterize its spectroscopic properties, comprehensive receptor binding profile, and toxicological effects to fully realize its potential in the field of drug discovery.

References

- Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular and Molecular Life Sciences, 67(14), 2431–2447. [Link]

- Sonesson, C., et al. (2002). Derivatives of (R)-2-amino-5-methoxytetralin: antagonists and inverse agonists at the dopamine D2A receptor. Journal of Medicinal Chemistry, 45(24), 5321-5329. [Link]

- Raymond, J. R., Mukhin, Y. V., Gelasco, A., & Garnovskaya, M. N. (2001). Multiplicity of mechanisms of serotonin receptor signal transduction. Pharmacology & Therapeutics, 92(2-3), 179-212. [Link]

- Llavona, P., et al. (2016). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in Neuroscience, 10, 533. [Link]

- Cowen, P. J., & Browning, M. (2015). What has serotonin to do with depression?.

- PrepChem. (2023). Synthesis of 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalene. [Link]

- Spectroscopy of Amines - Chemistry LibreTexts. (2021). [Link]

- IR Spectroscopy Tutorial: Amines. (n.d.). [Link]

Sources

- 1. Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Introduction

5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, a tetralin derivative, represents a class of compounds with significant interest in medicinal chemistry and pharmacology due to their potential biological activities.[1][2] The precise determination of its chemical structure is a fundamental prerequisite for understanding its structure-activity relationships, ensuring purity, and meeting regulatory standards in drug development. This guide provides a comprehensive, technically-focused walkthrough of the modern analytical techniques employed to unequivocally elucidate the structure of this molecule.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a rationale for experimental choices and to establish a self-validating analytical workflow. The core of structural elucidation lies in the synergistic application of multiple spectroscopic and spectrometric techniques, each providing a unique piece of the structural puzzle.[3]

I. Foundational Analysis: Mass Spectrometry (MS)

Mass spectrometry is the initial and indispensable technique for determining the molecular weight and elemental composition of a compound.[3] For this compound, this provides the first crucial piece of evidence for its chemical formula.

A. Theoretical Molecular Weight and Formula

The chemical formula for this compound is C₁₁H₁₅NO. The expected monoisotopic mass can be calculated with high precision. Public chemical databases confirm the molecular formula and weight of related structures.[4][5]

B. High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Causality of Experimental Choice: While nominal mass spectrometry provides the integer molecular weight, HRMS, such as Time-of-Flight (TOF) or Orbitrap-based systems, is essential for determining the exact mass.[6][7] This high level of mass accuracy allows for the unambiguous determination of the elemental formula, a cornerstone of structure elucidation.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve a small quantity (typically <1 mg) of the synthesized and purified compound in a suitable volatile solvent like methanol or acetonitrile.

-

Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. The primary amine readily accepts a proton to form the [M+H]⁺ ion.

-

Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da) on a calibrated high-resolution mass spectrometer.

-

Data Processing: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to generate a list of possible elemental compositions within a narrow mass tolerance window (typically <5 ppm).

C. Fragmentation Analysis for Structural Subunits

Expert Insight: Tandem mass spectrometry (MS/MS) provides invaluable information about the connectivity of atoms within the molecule. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, we can piece together the structural backbone.[8][9]

Experimental Protocol: Tandem MS (MS/MS) Analysis

-

Parent Ion Selection: Isolate the [M+H]⁺ ion of this compound in the first stage of the mass spectrometer.

-

Collision-Induced Dissociation (CID): Accelerate the isolated parent ions and collide them with an inert gas (e.g., argon or nitrogen). This imparts energy, causing the ions to fragment at their weakest bonds.

-

Fragment Ion Analysis: Analyze the resulting fragment ions in the second stage of the mass spectrometer.

-

Interpretation: Propose fragmentation pathways consistent with the observed fragment masses. For amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common and informative fragmentation pathway.[8]

Data Presentation: Mass Spectrometry Data

| Parameter | Expected Value | Observed Value (Hypothetical) |

| Molecular Formula | C₁₁H₁₅NO | C₁₁H₁₅NO |

| Monoisotopic Mass | 177.1154 g/mol | 177.1152 g/mol |

| [M+H]⁺ (ESI-HRMS) | 178.1232 m/z | 178.1229 m/z |

| Key MS/MS Fragments | Loss of NH₃, cleavage of the tetralin ring | To be determined experimentally |

II. Mapping the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution.[3] It provides information on the number of chemically distinct protons and carbons, their connectivity, and their spatial relationships.

A. ¹H NMR: Elucidating the Proton Environment

Expert Insight: The ¹H NMR spectrum reveals the number of different types of protons in the molecule, their relative numbers (through integration), and their neighboring protons (through spin-spin coupling).

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm), showing characteristic coupling patterns for a substituted benzene ring.

-

Aliphatic Protons: A series of signals in the aliphatic region (typically 1.0-4.5 ppm) corresponding to the protons on the tetrahydronaphthalene ring. The proton attached to the same carbon as the amine group (the benzylic proton) will likely be shifted downfield.

-

Amine Protons: A broad signal that can appear over a wide chemical shift range and may exchange with D₂O.

-

Methoxy Protons: A sharp singlet around 3.8 ppm, integrating to three protons.

B. ¹³C NMR: Defining the Carbon Skeleton

Expert Insight: The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. Coupled with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), it can distinguish between CH₃, CH₂, CH, and quaternary carbons.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Signals in the downfield region (typically 110-160 ppm).

-

Aliphatic Carbons: Signals in the upfield region (typically 20-60 ppm).

-

Methoxy Carbon: A signal around 55 ppm.

C. 2D NMR: Connecting the Pieces

Causality of Experimental Choice: While 1D NMR provides a list of parts, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) reveal how these parts are connected.

-

COSY (¹H-¹H Correlation): Identifies protons that are coupled to each other, allowing for the tracing of proton networks within the aliphatic ring system.

-

HSQC (¹H-¹³C Correlation): Correlates each proton signal with the signal of the carbon to which it is directly attached.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, and HSQC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate ¹H signals, determine chemical shifts and coupling constants, and analyze 2D correlation maps to assemble the molecular structure.

Data Presentation: Predicted NMR Data

| Proton Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations |

| Aromatic CH | 6.6 - 7.2 | 110 - 130 | With other aromatic protons |

| CH-NH₂ | ~3.5 - 4.0 | ~45 - 55 | With adjacent CH₂ protons |

| Tetralin CH₂ | 1.5 - 3.0 | 20 - 40 | With each other and CH-NH₂ |

| OCH₃ | ~3.8 | ~55 | None |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

III. Identifying Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy

Expert Insight: FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[10][11] It serves as a confirmatory tool in the structure elucidation workflow.

Expected FTIR Absorption Bands:

-

N-H Stretch (Amine): A moderate to weak absorption in the region of 3300-3500 cm⁻¹. Primary amines often show two bands in this region.

-

C-H Stretch (Aromatic and Aliphatic): Absorptions just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ether): A strong absorption in the 1000-1300 cm⁻¹ region, characteristic of the methoxy group.

-

N-H Bend (Amine): An absorption around 1600 cm⁻¹.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[12]

-

Data Acquisition: Collect the infrared spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Interpretation: Correlate the observed absorption bands with known functional group frequencies.

Data Presentation: Key FTIR Frequencies

| Functional Group | Characteristic Frequency Range (cm⁻¹) |

| N-H (Amine) | 3300 - 3500 |

| C-H (Aromatic) | > 3000 |

| C-H (Aliphatic) | < 3000 |

| C=C (Aromatic) | 1450 - 1600 |

| C-O (Ether) | 1000 - 1300 |

IV. Synthesis and Workflow Visualization

The logical flow of the structure elucidation process is critical. Each step builds upon the last, creating a self-validating system.

Structure Elucidation Workflow Diagram

Caption: Workflow for the structure elucidation of this compound.

V. Conclusion

The structure elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. High-resolution mass spectrometry establishes the elemental formula, while tandem MS provides initial structural fragments. Comprehensive 1D and 2D NMR experiments then map the precise connectivity of the carbon-hydrogen framework. Finally, FTIR spectroscopy confirms the presence of key functional groups. By following this multi-faceted and self-validating approach, researchers can determine the structure of this and similar molecules with the highest degree of confidence, which is paramount for advancing drug discovery and development programs.

References

- Banerjee, A. K., et al. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. MOJ Biorg Org Chem, 1(5), 145-146. [Link]

- Demir, B., et al. (2020).

- National Center for Biotechnology Information. (n.d.). (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. PubChem Compound Database.

- Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns.

- Dutt Arya, B., & Malik, N. (2015). FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. Worldwide Journal of Multidisciplinary Research and Development, 1(5), 48-52. [Link]

- Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References.

- Wikipedia. (n.d.). Tetralin.

- Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis.

- Karki, R., et al. (2021). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Spectroscopy Letters, 54(1), 1-22. [Link]

- ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation pathways of compounds 39, 40, 42 and 45.

- CORE. (n.d.). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS.

- National Institutes of Health. (n.d.). Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride | C11H16ClNO | CID 12280574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. wwjmrd.com [wwjmrd.com]

- 11. A Comprehensive Guide to FTIR Analysis | Agilent [agilent.com]

- 12. d-nb.info [d-nb.info]

Introduction: A Chiral Scaffold of Pharmacological Significance

An In-Depth Technical Guide to (S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Synthesis, Characterization, and Application

(S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, with the IUPAC name (1S)-5-methoxy-1,2,3,4-tetrahydro-1-naphthalenamine , is a chiral bicyclic primary amine that represents a privileged scaffold in medicinal chemistry.[1] Its rigid, conformationally restricted structure serves as a key building block for synthesizing compounds targeting the central nervous system (CNS). The stereochemistry at the C1 position is crucial, as enantiomers of bioactive molecules often exhibit significantly different pharmacological activities, potencies, and toxicological profiles. This guide provides a comprehensive technical overview of its synthesis, stereochemical control, analytical validation, and its pivotal role in the development of high-affinity ligands for key neurological receptors.

Physicochemical Properties and Structural Data

A precise understanding of the molecule's fundamental properties is essential for its application in synthesis and formulation.

| Property | Value | Source |

| IUPAC Name | (1S)-5-methoxy-1,2,3,4-tetrahydro-1-naphthalenamine | Sigma-Aldrich[1] |

| Synonyms | (S)-5-methoxy-1-aminotetralin | Sigma-Aldrich[1] |

| Molecular Formula | C₁₁H₁₅NO | Sigma-Aldrich[1] |

| Molecular Weight | 177.24 g/mol | PubChem[2] |

| Appearance | Varies (often an oil or low-melting solid) | N/A |

| Chirality | Contains one stereocenter (C1) | N/A |

Strategic Synthesis and Enantiomeric Control

The therapeutic utility of this scaffold is critically dependent on obtaining the (S)-enantiomer in high purity. This is typically achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Synthesis of the Racemic Precursor

The common starting point is the synthesis of racemic 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. A standard approach involves the reductive amination of 5-methoxy-1-tetralone.

Causality Behind the Method: Reductive amination is a robust and widely used method for forming amines from ketones. It proceeds via the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine. The choice of reducing agent and reaction conditions is critical to optimize yield and minimize side reactions.

Workflow for Racemic Amine Synthesis

Caption: General workflow for racemic amine synthesis.

Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a classical and highly effective method for separating enantiomers.[3] It leverages the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amine with a chiral acid, two diastereomeric salts are formed, which can then be separated by fractional crystallization due to differences in solubility.

Expert Insight: The choice of resolving agent is the most critical parameter. For chiral amines, carboxylic acids like tartaric acid or mandelic acid are industry standards.[4][5] The solvent system for crystallization must be carefully screened to maximize the solubility difference between the two diastereomeric salts, thereby achieving high diastereomeric excess in a single crystallization step. While this guide focuses on the 1-amine, a highly analogous and scalable resolution has been thoroughly documented for the corresponding 2-amine using (S)-mandelic acid, achieving an enantiomeric excess (ee) of 99.7%.[6][7] This process provides a robust template.

Representative Protocol: Chiral Resolution

-

Salt Formation: Dissolve one molar equivalent of racemic (±)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine in a suitable solvent (e.g., methanol or ethanol). To this solution, add one equivalent of an enantiomerically pure resolving agent, such as L-(-)-dibenzoyltartaric acid.

-

Crystallization: Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature. The less soluble diastereomeric salt will preferentially crystallize out of the solution. For optimal crystal growth and purity, the cooling process can be extended over several hours or days.

-

Isolation: Collect the crystalline salt by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor, which is enriched in the more soluble diastereomer.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., 2M NaOH). Stir vigorously until the salt dissolves. The base neutralizes the chiral acid, liberating the free (S)-amine into the organic layer.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched (S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine.

Logical Diagram of Chiral Resolution

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Analytical Methods for Stereochemical Purity Determination

Ensuring the enantiomeric purity of the final product is a non-negotiable step mandated by regulatory bodies. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[8][9]

Trustworthiness through Self-Validation: A robust analytical method must be validated for specificity, linearity, accuracy, and precision. The key to a successful chiral HPLC separation is the choice of the Chiral Stationary Phase (CSP). For aminotetralin derivatives, polysaccharide-based (e.g., amylose or cellulose derivatives) and cyclodextrin-based CSPs have shown excellent resolving capabilities.[10][11]

Representative Protocol: Chiral HPLC Analysis

-

Column: A polysaccharide-based CSP, such as a Kromasil 5-Amycoat, or a cyclodextrin-based column like Cyclobond I 2000.[10][11]

-

Mobile Phase: A mixture of a nonpolar solvent (e.g., n-Hexane) and an alcohol (e.g., Isopropanol or Ethanol) in an isocratic mode. A small amount of an amine modifier (e.g., 0.1% diethylamine) is often added to improve peak shape and prevent tailing by masking residual silanol groups on the silica support.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection, typically at 254 nm or 280 nm.

-

Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A₁ and A₂) using the formula: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100.

| Parameter | Typical Condition | Rationale |

| Chiral Stationary Phase | Polysaccharide or Cyclodextrin-based | Provides the necessary stereospecific interactions (e.g., hydrogen bonding, π-π stacking, inclusion complexation) for enantiomeric discrimination.[12] |

| Mobile Phase | Hexane/Isopropanol + 0.1% DEA | Balances retention time and resolution. The amine modifier is crucial for achieving sharp, symmetrical peaks for basic analytes.[11] |

| Detection | UV at 254/280 nm | The aromatic naphthalene ring provides strong UV absorbance for sensitive detection. |

Pharmacological Relevance and Applications in Drug Development

The (S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine scaffold is a cornerstone in the design of ligands for serotonin (5-HT) and sigma (σ) receptors, both of which are critical targets in CNS drug discovery.

High-Affinity Ligands for 5-HT₁ₐ Receptors

Research has demonstrated that derivatives incorporating this scaffold are potent and selective 5-HT₁ₐ receptor ligands.[13] For instance, compounds like 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]-1-(2-pyridinyl)piperazine exhibit high affinity for the 5-HT₁ₐ receptor, which is implicated in the pathophysiology of anxiety and depression.[13][14] The aminotetralin core mimics the endogenous neurotransmitter serotonin, while the appended moieties modulate selectivity and pharmacokinetic properties.

Development of Sigma (σ) Receptor Ligands

The compound 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) , built upon the title scaffold, has been identified as a high-affinity ligand for sigma receptors, particularly the σ₂ subtype.[15] Sigma receptors are implicated in a range of cellular functions and are being explored as targets for cancer diagnostics (using PET radiotracers) and therapeutics. The (S)-enantiomer of PB28 analogues was found to be the most σ₂-selective agent, highlighting the stereochemical importance of this building block.[15]

Diagram of Application in Drug Discovery

Caption: Role of the scaffold in generating targeted CNS ligands.

Conclusion and Future Outlook

(S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is more than a mere chemical intermediate; it is a validated and versatile chiral building block that provides a gateway to novel CNS-active compounds. Its synthesis, while requiring careful stereochemical control, relies on well-established and scalable methodologies like diastereomeric salt resolution. The proven utility of this scaffold in generating high-affinity ligands for 5-HT₁ₐ and sigma receptors ensures its continued relevance in the fields of medicinal chemistry and drug development. Future research will likely focus on leveraging this core in asymmetric catalytic syntheses to bypass classical resolution and in the exploration of new therapeutic targets beyond its current applications.

References

- PubChem.(S)-5-Methoxy-2-aminotetralin. National Center for Biotechnology Information.

- Chemeurope.com.Chiral resolution.

- Wikipedia.Chiral resolution.

- Takeda, M., et al. (1997). An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution. Organic Process Research & Development.

- ResearchGate.(PDF) Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins.

- MDPI.Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.

- International Journal of Pharmacy and Pharmaceutical Sciences.CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article.

- Colabufo, F. et al. (2011). Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with added polar functionality and reduced lipophilicity for potential use as positron emission tomography radiotracers. Journal of Medicinal Chemistry.

- Camps, P. et al. (2001). trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines: a new class of potent and selective 5-HT(1A) receptor ligands as conformationally constrained analogues of 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]-1-arylpiperazines. Journal of Medicinal Chemistry.

- Forster, E. A. et al. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. European Journal of Pharmacology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Sertraline, CP-51974-1, CP-5197401(hydrochloride)-药物合成数据库 [drugfuture.com]

- 4. researchgate.net [researchgate.net]

- 5. medkoo.com [medkoo.com]

- 6. An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol [mdpi.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines: a new class of potent and selective 5-HT(1A) receptor ligands as conformationally constrained analogues of 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]-1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with added polar functionality and reduced lipophilicity for potential use as positron emission tomography radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action for 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, a key chemical scaffold in contemporary neuroscience research and drug development. Synthesizing data from extensive structure-activity relationship (SAR) studies on aminotetralin derivatives, this document delineates the compound's primary molecular interactions, focusing on its high-affinity engagement with serotonergic receptors, particularly the 5-HT1A subtype. We will explore the downstream signaling cascades initiated upon receptor binding, the methodologies for characterizing these interactions, and the compound's broader pharmacological context, including potential activities at adrenergic and dopaminergic receptors. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed, mechanistically grounded understanding of this important pharmacological agent.

Introduction: The Aminotetralin Scaffold

The 1,2,3,4-tetrahydronaphthalen-1-amine (aminotetralin) framework represents a privileged scaffold in medicinal chemistry, renowned for its conformational rigidity and ability to present key pharmacophoric elements—an aromatic ring and a basic amine—in a well-defined spatial orientation. This structure mimics key features of endogenous monoamine neurotransmitters like serotonin and dopamine, enabling potent and often selective interactions with their respective receptors. The addition of a methoxy group at the 5-position, as in this compound, significantly influences its electronic and steric properties, directing its affinity and functional activity towards specific G protein-coupled receptors (GPCRs). Understanding the precise mechanism of action of this foundational molecule is critical for the rational design of novel therapeutics targeting a range of neuropsychiatric disorders.

Primary Pharmacodynamics: High-Affinity Serotonin 5-HT1A Receptor Agonism

The principal mechanism of action for this compound and its close analogs is centered on the serotonin 1A (5-HT1A) receptor . Extensive research on related aminotetralin derivatives consistently demonstrates high, often sub-nanomolar, binding affinity for this receptor subtype.[1][2]

Receptor Binding Profile

While a comprehensive binding profile for this compound is not extensively published under a single study, data from closely related analogs allow for a highly probable characterization. The 5-methoxy-tetralin core is a key determinant for 5-HT1A affinity. Studies on various N-substituted derivatives of 5-methoxytetralin consistently report high affinity for the 5-HT1A receptor.[1][2][3]

Table 1: Representative Binding Affinities (Ki, nM) of Structurally Related Aminotetralin Analogs

| Compound/Analog | 5-HT1A | α1-Adrenergic | D2 Dopamine | Reference |

|---|---|---|---|---|

| (S)-(+)-1-phenyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine | 7.0 nM | >1000 nM | 1750 nM | [2] |

| 1-(3-benzisothiazolyl)-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine | Subnanomolar | High Selectivity | Moderate/Low Affinity | [1] |

| 8-OH-DPAT (Structural Analog) | ~1 nM | Low Affinity | Low Affinity |[4] |

Note: This table presents data from analogs to illustrate the strong propensity of the 5-methoxy-tetralin scaffold for 5-HT1A receptor binding. The exact Ki for the unsubstituted amine title compound may vary.

The stereochemistry of the aminotetralin nucleus is a critical factor influencing selectivity. For many analogs, while both enantiomers may bind to the 5-HT1A receptor with similar high affinity, their affinity for other receptors, such as α1-adrenergic and D2 dopamine receptors, can differ significantly.[2]

Functional Activity: A Gi/o-Coupled Signaling Cascade

As an agonist at the 5-HT1A receptor, this compound is predicted to initiate the canonical Gi/o-coupled signaling pathway.[5][6] This cascade is fundamentally inhibitory, leading to a reduction in neuronal excitability. The key downstream events are:

-

Inhibition of Adenylyl Cyclase: Upon agonist binding, the activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This action reduces the intracellular conversion of ATP to cyclic AMP (cAMP).[5][6]

-

Modulation of Ion Channels: The dissociated Gβγ subunit complex directly gates G protein-coupled inwardly-rectifying potassium (GIRK) channels.[7] This leads to an efflux of K+ ions, causing hyperpolarization of the neuronal membrane and decreasing the probability of action potential firing.

-

Inhibition of Calcium Channels: The Gβγ complex can also inhibit voltage-gated Ca2+ channels, further reducing neuronal excitability and neurotransmitter release.

These actions occur at both presynaptic and postsynaptic 5-HT1A receptors.[5][7][8]

-

Presynaptic Autoreceptors: Located on serotonergic neurons in the raphe nuclei, their activation provides a negative feedback mechanism, reducing serotonin synthesis and release.[7][8]

-

Postsynaptic Heteroreceptors: Found in cortical and limbic regions (e.g., hippocampus, cortex), their activation directly dampens the activity of non-serotonergic neurons, such as glutamatergic pyramidal neurons.[7]

Experimental Methodologies for Characterization

The determination of a compound's mechanism of action relies on a suite of validated in vitro pharmacological assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for a specific receptor. [9][10] Core Protocol: Competitive Inhibition Assay

-

Preparation of Receptor Source: Cell membranes are prepared from cell lines stably expressing the human receptor of interest (e.g., CHO or HEK-293 cells expressing h5-HT1A) or from homogenized brain tissue (e.g., rat hippocampus). [11]2. Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:

-

Receptor membranes.

-

A fixed concentration of a high-affinity radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A).

-

A serially diluted concentration of the unlabeled test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4). [12]3. Incubation: The plate is incubated to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C). [11]4. Separation: Bound radioligand is separated from unbound radioligand via rapid vacuum filtration through glass fiber filters. The filters trap the membranes and the bound radioligand. [10]5. Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

-

Data Analysis: The data are plotted as percent inhibition versus test compound concentration. A non-linear regression analysis is used to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding). The IC50 is then converted to the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. [11]

Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist.

-

[35S]GTPγS Binding Assay: This assay measures the activation of G proteins, the first step in the signaling cascade. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. The amount of incorporated [35S]GTPγS is proportional to the degree of receptor activation (Efficacy) and can be measured to determine agonist potency (EC50).

-

cAMP Accumulation Assay: For Gi/o-coupled receptors like 5-HT1A, agonists inhibit adenylyl cyclase. In this assay, cells are first stimulated with a compound like forskolin to increase basal cAMP levels. The ability of an agonist to reduce these forskolin-stimulated cAMP levels is then measured, typically using immunoassays (e.g., HTRF, ELISA).

Conclusion and Future Directions

This compound serves as a quintessential example of a high-affinity 5-HT1A receptor ligand. Its mechanism of action is primarily defined by agonism at this Gi/o-coupled receptor, leading to neuronal inhibition through the suppression of cAMP production and the activation of GIRK channels. While this interaction represents its core pharmacological identity, the promiscuity of the aminotetralin scaffold, evidenced by the activity of its analogs at other 5-HT, adrenergic, and dopaminergic receptors, cannot be overlooked.

For drug development professionals, this compound represents a foundational starting point. Future research should focus on obtaining a comprehensive selectivity profile for this specific molecule to fully de-risk its off-target activities. Furthermore, elucidating the specific contributions of non-canonical signaling pathways (e.g., ERK, Akt) to its overall physiological effects will be crucial. The principles and methodologies outlined in this guide provide a robust framework for the continued investigation and strategic development of novel therapeutics derived from this potent and versatile chemical scaffold.

References

- Pompeiano, M. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20. [Link]

- Patsnap Synapse. (2024). What are 5-HT1A receptor agonists and how do they work?.

- Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Molecular Neurobiology, 42(3), 147–158. [Link]

- Sarkar, S., & Fisher, R. A. (2006). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis. [Link]

- Cacciari, B., et al. (2000). 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6. Bioorganic & Medicinal Chemistry, 8(5), 873-881. [Link]

- Cacciari, B., et al. (1999). 1-aryl-4-[(5-methoxy-1,2,3, 4-tetrahydronaphthalen-1-yl)alkyl]piperazines and their analogues: influence of the stereochemistry of the tetrahydronaphthalen-1-yl nucleus on 5-HT1A receptor affinity and selectivity versus alpha1 and D2 receptors. 5. Journal of Medicinal Chemistry, 42(3), 490-496. [Link]

- Gaire, T. N. (2024). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands.

- Adaya, L., et al. (2016). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in Cellular Neuroscience, 10, 268. [Link]

- Gifford Bioscience. (n.d.). Radioligand Binding Assay.

- Polter, A. M., & Li, X. (2011). 5-HT1A receptor-regulated signal transduction pathways in brain. ACS Chemical Neuroscience, 2(5), 235-245. [Link]

- McDermed, J. D., et al. (1976). Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. Journal of Medicinal Chemistry, 19(4), 547-549. [Link]

- DeMarinis, R. M., & Hieble, J. P. (1983). l-1,2,3,4-Tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine: a potent and selective agonist at alpha 1-adrenoceptors. Journal of Medicinal Chemistry, 26(9), 1215-1218. [Link]

- Campiani, G., et al. (2001). trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines: a new class of potent and selective 5-HT(1A) receptor ligands as conformationally constrained analogues of 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]. Journal of Medicinal Chemistry, 44(24), 4176-4189. [Link]

- Svensson, K., et al. (1991). Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists. Journal of Medicinal Chemistry, 34(8), 2549-2557. [Link]

- Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry, 11(6), 670-684. [Link]

- PubChem. (n.d.). (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride.

- Canal, C. E., et al. (2016). Novel 4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amines: Synthesis, Affinity, and In Silico Docking Studies at Serotonin 5-HT2-type and Histamine H1 G Protein-Coupled Receptors. ACS Chemical Neuroscience, 7(11), 1568–1585. [Link]

- Leopoldo, M., et al. (2004). Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents. Journal of Medicinal Chemistry, 47(26), 6616-6623. [Link]

Sources

- 1. 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-aryl-4-[(5-methoxy-1,2,3, 4-tetrahydronaphthalen-1-yl)alkyl]piperazines and their analogues: influence of the stereochemistry of the tetrahydronaphthalen-1-yl nucleus on 5-HT1A receptor affinity and selectivity versus alpha1 and D2 receptors. 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines: a new class of potent and selective 5-HT(1A) receptor ligands as conformationally constrained analogues of 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]-1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are 5-HT1A receptor agonists and how do they work? [synapse.patsnap.com]

- 6. What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

An In-depth Technical Guide to the Pharmacological Profile of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Introduction

5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a rigid analogue of the endogenous neurotransmitter serotonin and structurally related to a class of psychoactive compounds known as 5-methoxytryptamines. Its constrained phenethylamine backbone, a feature it shares with other bioactive aminotetralins, suggests a potential for interaction with monoaminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors. This guide provides a comprehensive overview of the predicted pharmacological profile of this compound, outlines detailed methodologies for its synthesis and characterization, and discusses its potential as a lead compound in drug discovery.

The rationale for investigating this specific molecule stems from the well-documented therapeutic potential of modulating the serotonergic system.[1] For instance, agonists at the 5-HT1A receptor are utilized as anxiolytics and antidepressants, while antagonists of the 5-HT2A receptor are a cornerstone of atypical antipsychotic medications. The unique conformational restriction of the aminotetralin scaffold may confer enhanced selectivity for specific receptor subtypes, a highly desirable attribute in modern drug development. This guide will synthesize existing knowledge on structurally related compounds to build a predictive pharmacological framework for this compound and provide the necessary experimental blueprints for its empirical validation.

Predicted Pharmacological Profile

Based on the pharmacology of structurally similar compounds, such as 5-methoxytryptamines and other aminotetralins, this compound is predicted to primarily target serotonin receptors.

Anticipated Receptor Binding Affinity

The compound is expected to exhibit significant affinity for 5-HT1A and 5-HT2A receptors. The 5-methoxy group is a key feature in potent serotonergic ligands, including the psychedelic 5-MeO-DMT, which displays high affinity for both 5-HT1A and 5-HT2A receptors.[2] Studies on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides have demonstrated that the tetralin nucleus can confer high affinity for 5-HT1A and 5-HT7 receptors.[3] Furthermore, analogues of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) have shown affinity for sigma receptors, suggesting that the 5-methoxy-tetralin scaffold may interact with a broader range of targets.[4]

The table below summarizes the predicted binding affinities based on data from structurally related compounds.

| Receptor Target | Predicted Affinity (Ki) | Rationale |

| 5-HT1A | High (low nM) | The aminotetralin scaffold is present in known 5-HT1A ligands. The 5-methoxy substitution is common in high-affinity 5-HT receptor ligands.[1][5] |

| 5-HT2A | Moderate to High (nM range) | The phenethylamine core with a 5-methoxy group is a classic pharmacophore for 5-HT2A ligands.[2] |

| 5-HT7 | Moderate (nM range) | The tetralin moiety has been associated with affinity for the 5-HT7 receptor in other chemical series.[3] |

| Dopamine D2 | Low to Moderate | Some 2-aminotetralins exhibit dopaminergic activity, although the 1-amino substitution pattern may alter this profile.[6] |

| Sigma (σ1, σ2) | Possible | The core structure is present in known sigma receptor ligands like PB28.[4] |

Predicted Functional Activity

The functional activity (agonist, antagonist, or inverse agonist) of this compound at its target receptors is more challenging to predict and requires empirical determination. However, based on the tryptamine family, it is plausible that it may act as an agonist at 5-HT1A and 5-HT2A receptors. Many 5-methoxytryptamines are 5-HT1A and 5-HT2A receptor agonists.[1][5] The constrained conformation of the aminotetralin may, however, lead to partial agonism or even antagonism.

Synthetic Pathway

The synthesis of this compound can be approached through several established routes for aminotetralins. A plausible synthetic scheme starting from 5-methoxy-1-tetralone is outlined below.

Sources

- 1. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with added polar functionality and reduced lipophilicity for potential use as positron emission tomography radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Serotonin Receptor Activity of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Introduction

5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, a member of the aminotetralin class of compounds, represents a significant scaffold in the exploration of serotonergic and dopaminergic receptor ligands. The aminotetralin framework is a core component of numerous pharmacologically active agents, and modifications to this structure can profoundly influence receptor affinity, selectivity, and functional activity. This guide provides a comprehensive technical overview of the serotonin (5-HT) receptor activity of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its receptor binding profile, functional implications, and the experimental methodologies required for its characterization.

While direct and comprehensive quantitative data for this compound across all serotonin receptor subtypes is not extensively available in the public domain, this guide synthesizes information from closely related analogs and derivatives to construct a probable pharmacological profile. The primary focus will be on the 5-HT₁A receptor, for which aminotetralin derivatives consistently demonstrate high affinity.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | PubChem |

| Molecular Weight | 177.24 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| Synonyms | 5-Methoxy-1-aminotetralin, 5-MeO-PAT | PubChem |

Serotonin Receptor Interaction Profile

The serotonergic system is comprised of at least 14 distinct receptor subtypes, each with unique signaling mechanisms and physiological roles.[1] The interaction of a ligand with these receptors is characterized by its binding affinity (Kᵢ) and its functional activity as an agonist, antagonist, or inverse agonist (measured by parameters such as EC₅₀, IC₅₀, and Eₘₐₓ).

5-HT₁A Receptor: A Primary Target

Derivatives of the 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl scaffold have consistently demonstrated high affinity for the 5-HT₁A receptor. Studies on closely related compounds, specifically 1-aryl-4-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperazines, have reported high 5-HT₁A receptor affinity with IC₅₀ values in the low nanomolar range (2.3-7.0 nM).[1] This strongly suggests that this compound itself is a potent 5-HT₁A receptor ligand.

The 5-HT₁A receptor is a Gᵢ/Gₒ-protein coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is associated with neuronal hyperpolarization and a decrease in neuronal firing rate. Agonism at 5-HT₁A receptors is a validated mechanism for anxiolytic and antidepressant effects.[2][3]

Downstream Signaling of the 5-HT₁A Receptor

The activation of the 5-HT₁A receptor by an agonist like this compound initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase; however, other signaling effectors are also modulated.

Activity at Other Serotonin Receptors

While the 5-HT₁A receptor is the most probable high-affinity target, aminotetralin derivatives can also interact with other serotonin receptor subtypes, including the 5-HT₂ and 5-HT₇ families.

-

5-HT₂ Receptors (5-HT₂A, 5-HT₂B, 5-HT₂C): These receptors are coupled to Gₒ-proteins, and their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This signaling pathway ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). The functional consequences of activating these receptors are diverse, with 5-HT₂A agonism being associated with psychedelic effects. Some aminotetralin derivatives have shown activity at 5-HT₂C receptors.[4] A comprehensive screening of this compound is necessary to determine its affinity and functional effects at these subtypes.

-

5-HT₇ Receptor: This Gₛ-protein coupled receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. The well-known 5-HT₁A agonist, 8-OH-DPAT, which shares the aminotetralin core, also has a notable affinity for the 5-HT₇ receptor.[5] Therefore, it is plausible that this compound may also interact with this receptor.

Experimental Characterization: Protocols

To fully elucidate the serotonergic activity of this compound, a series of in vitro assays are essential. The following protocols provide a framework for determining its binding affinity and functional activity at key serotonin receptor subtypes.

Protocol 1: Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of the test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the target serotonin receptor subtype (e.g., 5-HT₁A, 5-HT₂A).

-

Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]ketanserin for 5-HT₂A).

-

Test compound: this compound.

-

Non-specific binding control (a high concentration of a known ligand for the target receptor).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the cell membranes, radioligand (at a concentration near its K₋), and either the test compound, assay buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the specific binding as a function of the log of the test compound concentration to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Protocol 2: cAMP Functional Assay (for 5-HT₁A and 5-HT₇ Receptors)

This assay measures the ability of the test compound to modulate the production of cyclic AMP, indicating its functional activity as an agonist or antagonist at Gᵢ/Gₒ or Gₛ-coupled receptors.

Materials:

-

CHO or HEK293 cells stably expressing the target receptor (e.g., 5-HT₁A or 5-HT₇).

-

Test compound: this compound.

-

Forskolin (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium and supplements.

-

96-well cell culture plates.

Procedure:

-

Seed the cells in a 96-well plate and grow to confluence.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

For agonist testing, add serial dilutions of the test compound to the cells.

-

For antagonist testing, pre-incubate the cells with serial dilutions of the test compound before adding a known agonist.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

Plot the cAMP levels as a function of the log of the test compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Protocol 3: Phosphoinositide (PI) Hydrolysis Assay (for 5-HT₂ Receptors)

This assay measures the accumulation of inositol phosphates, the second messengers produced upon activation of Gₒ-coupled receptors.

Materials:

-

Cells stably expressing the target 5-HT₂ receptor subtype.

-

[³H]myo-inositol.

-

Test compound: this compound.

-

LiCl (to inhibit inositol monophosphatase).

-

Agonist for antagonist testing.

-

Dowex AG1-X8 resin (formate form).

-

Scintillation fluid and counter.

Procedure:

-

Label the cells with [³H]myo-inositol overnight to incorporate it into cellular phosphoinositides.

-

Wash the cells to remove unincorporated [³H]myo-inositol.

-

Pre-incubate the cells with LiCl.

-

For agonist testing, add serial dilutions of the test compound.

-

For antagonist testing, pre-incubate with the test compound before adding a known agonist.

-

Incubate to allow for the accumulation of inositol phosphates.

-

Stop the reaction and lyse the cells.

-

Separate the [³H]inositol phosphates from other radiolabeled species using anion-exchange chromatography with Dowex resin.

-

Elute the [³H]inositol phosphates and quantify the radioactivity by scintillation counting.

-

Plot the amount of [³H]inositol phosphates as a function of the log of the test compound concentration to determine the EC₅₀ or IC₅₀.

Conclusion

This compound is a promising scaffold for the development of serotonin receptor-targeted therapeutics. Based on the pharmacology of structurally related aminotetralins, it is highly likely to be a potent ligand at the 5-HT₁A receptor, with potential activity at other serotonin receptor subtypes. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of its binding affinity and functional activity. A thorough understanding of its interaction with the diverse family of serotonin receptors is crucial for elucidating its therapeutic potential and guiding future drug discovery efforts.

References

- Wacker, D., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines.

- PubChem. (n.d.). (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride.

- Di Matteo, V., et al. (2000). 1-aryl-4-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)alkyl]piperazines and their analogues: influence of the stereochemistry of the tetrahydronaphthalen-1-yl nucleus on 5-HT1A receptor affinity and selectivity versus alpha1 and D2 receptors. 5. Journal of Medicinal Chemistry. [Link]

- Cunningham, K. A., & Anastasio, N. C. (2014). The stimulus effects of 8-OH-DPAT: Evidence for a 5-HT2A receptor-mediated component. Neuropharmacology. [Link]

- Kim, H. C., et al. (2019). 5-HT1A receptor agonist 8-OH-DPAT induces serotonergic behaviors in mice via interaction between PKCδ and p47phox. Food and Chemical Toxicology. [Link]

- McCorvy, J. D., et al. (2015). A novel aminotetralin-type serotonin (5-HT) 2C receptor-specific agonist and 5-HT2A competitive antagonist/5-HT2B inverse agonist with preclinical efficacy for psychoses. Journal of Pharmacology and Experimental Therapeutics. [Link]

- Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Medicinal Research Reviews. [Link]

- PubChem. (n.d.). This compound.

- Russo, S. J., et al. (2022). FPT, a 2-Aminotetralin, Is a Potent Serotonin 5-HT1A, 5-HT1B, and 5-HT1D Receptor Agonist That Modulates Cortical Electroencephalogram Activity in Adult Fmr1 Knockout Mice. ACS Chemical Neuroscience. [Link]

- Roth, B. L., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. [Link]

- Leopoldo, M., et al. (2004). Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents. Journal of Medicinal Chemistry. [Link]

- Khan, M. A., & Mahesh, R. (2022). 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. Current Drug Targets. [Link]

- Wikipedia contributors. (2024, January 4). 5-HT receptor. In Wikipedia, The Free Encyclopedia. [Link]

- Chhabra, N., et al. (2023). The discovery, structure, and function of 5-HTR1E serotonin receptor. Cellular and Molecular Life Sciences. [Link]

- Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology. [Link]

Sources

- 1. 1-aryl-4-[(5-methoxy-1,2,3, 4-tetrahydronaphthalen-1-yl)alkyl]piperazines and their analogues: influence of the stereochemistry of the tetrahydronaphthalen-1-yl nucleus on 5-HT1A receptor affinity and selectivity versus alpha1 and D2 receptors. 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencedaily.com [sciencedaily.com]

- 4. A novel aminotetralin-type serotonin (5-HT) 2C receptor-specific agonist and 5-HT2A competitive antagonist/5-HT2B inverse agonist with preclinical efficacy for psychoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Dopamine Receptor Interactions of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Abstract

This technical guide provides a comprehensive framework for the characterization of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine's interactions with dopamine receptors. The dopamine system, with its five distinct receptor subtypes (D1-D5), is a critical modulator of numerous neurological processes, including motor control, cognition, and reward.[1][2] Understanding the binding affinity, functional activity, and downstream signaling of novel ligands such as this compound is paramount for the development of next-generation therapeutics for neuropsychiatric disorders. This document outlines the foundational principles of dopamine receptor pharmacology, followed by detailed, field-proven methodologies for conducting in-vitro binding and functional assays. It is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the dopaminergic activity of this and other novel chemical entities.

Introduction: The Dopamine Receptor Family - A Primer

The dopamine receptor family is a class of G protein-coupled receptors (GPCRs) that are central to the functioning of the vertebrate central nervous system.[2] These receptors are the primary targets for the neurotransmitter dopamine.[3] Based on their structural and pharmacological properties, they are broadly categorized into two subfamilies: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[1][4]

-